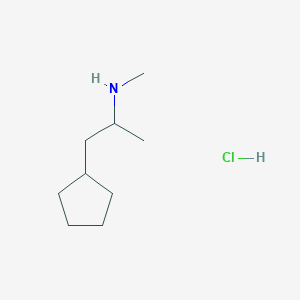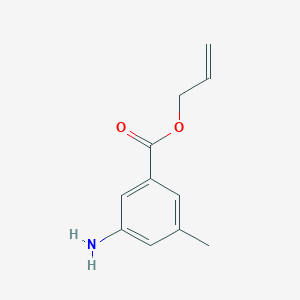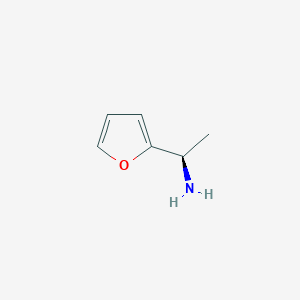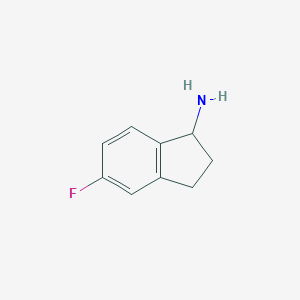
Spiroprop
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiroprop is a class of organic compounds that contains a spirocyclic moiety, which is a unique structural feature that makes them valuable in drug discovery and medicinal chemistry. Spiroprop compounds have been synthesized through various methods and have shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of Spiroprop compounds varies depending on the specific compound and the disease target. However, some common mechanisms of action include inhibition of protein-protein interactions, modulation of enzyme activity, and regulation of gene expression. Spiroprop compounds have also been shown to interact with specific receptors and ion channels in the body, leading to their therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Spiroprop compounds have been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. They have also been shown to modulate the immune system and regulate oxidative stress in the body. Additionally, some Spiroprop compounds have been shown to have antimicrobial and antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spiroprop compounds have several advantages for lab experiments, including their unique spirocyclic structure, which can lead to improved pharmacokinetic properties and increased target selectivity. They also have a high degree of synthetic flexibility, allowing for the creation of diverse compound libraries for drug discovery. However, Spiroprop compounds can also have limitations, including their potential for off-target effects and toxicity, which must be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for Spiroprop compounds, including the development of more potent and selective compounds for specific disease targets. Additionally, the use of Spiroprop compounds as chemical probes for investigating biological pathways and drug targets is an area of active research. The development of novel synthetic methods for Spiroprop compounds and the exploration of their potential as imaging agents for diagnostic applications are also areas of interest. Finally, the use of Spiroprop compounds in combination therapy with other drugs is an area of potential future research.
Conclusion
Spiroprop compounds have shown great potential as therapeutic agents in various diseases and have been extensively studied for their unique structural and pharmacological properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Spiroprop compounds have been discussed in this paper. Further research is needed to fully explore the potential of Spiroprop compounds in drug discovery and medicinal chemistry.
Métodos De Síntesis
Spiroprop compounds can be synthesized through several methods, including the [2+2] cycloaddition reaction, the intramolecular Wittig reaction, and the ring-closing metathesis reaction. The [2+2] cycloaddition reaction involves the reaction of two alkenes to form a cyclobutane ring, while the intramolecular Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form a spirocyclic compound. The ring-closing metathesis reaction involves the reaction of two alkenes with a metal catalyst to form a cyclic compound.
Aplicaciones Científicas De Investigación
Spiroprop compounds have been extensively studied for their potential as therapeutic agents in various diseases, including cancer, inflammation, and neurological disorders. They have shown promising results in preclinical studies, and some compounds have advanced to clinical trials. Spiroprop compounds have also been used as probes in chemical biology studies to investigate biological pathways and drug targets.
Propiedades
Número CAS |
138230-23-6 |
|---|---|
Nombre del producto |
Spiroprop |
Fórmula molecular |
C40H55NO7S |
Peso molecular |
693.9 g/mol |
Nombre IUPAC |
3-[(7R,8R,9S,10R,13S,14S)-7-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid;1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C24H34O5S.C16H21NO2/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);3-9,12,14,17-18H,10-11H2,1-2H3/t17-,18-,19+,21+,22-,23-,24?;/m0./s1 |
Clave InChI |
YTYUCAQFELYLJP-ATJCWOKCSA-N |
SMILES isomérico |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)(CCC(=O)O)O)C |
SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |
Sinónimos |
spiroprop |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)
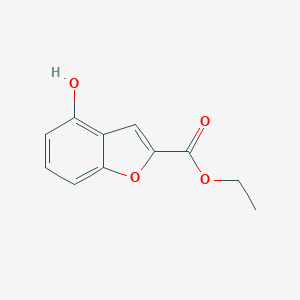
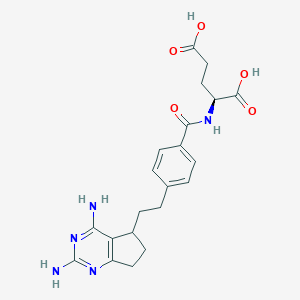
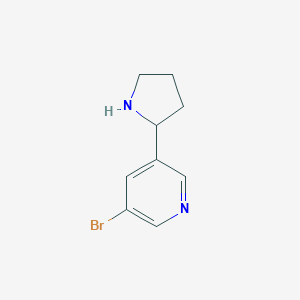
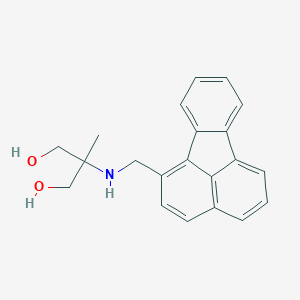
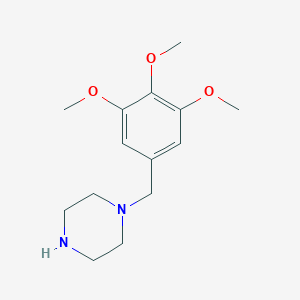
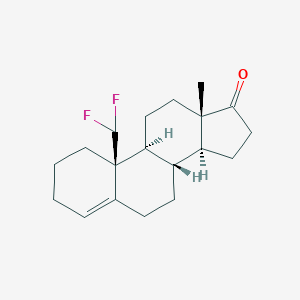
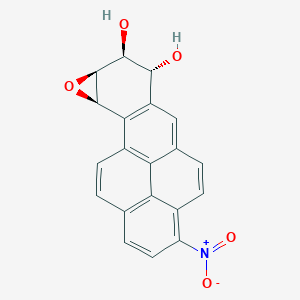
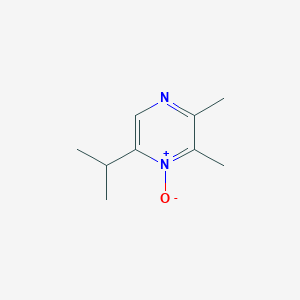
![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
